molecular formula C17H12FN3O2S B276102 2-[2-(4-fluorophenyl)-2-oxoethyl]-2H-[1,2,4]triazino[3,4-b][1,3]benzothiazol-3(4H)-one

2-[2-(4-fluorophenyl)-2-oxoethyl]-2H-[1,2,4]triazino[3,4-b][1,3]benzothiazol-3(4H)-one

Cat. No. B276102
M. Wt: 341.4 g/mol
InChI Key: XMWQKZOGHQDJQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(4-fluorophenyl)-2-oxoethyl]-2H-[1,2,4]triazino[3,4-b][1,3]benzothiazol-3(4H)-one is a chemical compound that has gained significant attention in scientific research. It belongs to the class of benzothiazole derivatives and is known for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.

Mechanism of Action

The mechanism of action of 2-[2-(4-fluorophenyl)-2-oxoethyl]-2H-[1,2,4]triazino[3,4-b][1,3]benzothiazol-3(4H)-one is not fully understood. However, it has been proposed that the compound exerts its biological activity by interacting with specific targets in cells, such as enzymes or receptors. This interaction leads to a change in the activity of the target, which ultimately results in the observed biological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[2-(4-fluorophenyl)-2-oxoethyl]-2H-[1,2,4]triazino[3,4-b][1,3]benzothiazol-3(4H)-one depend on the specific application and target. In anticancer research, the compound has been shown to induce cell death and inhibit tumor growth. In Alzheimer's disease research, it has been studied for its potential to reduce the accumulation of beta-amyloid plaques, which are believed to contribute to the disease's pathology. In material science, the compound has been used as a fluorescent probe due to its unique optical properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[2-(4-fluorophenyl)-2-oxoethyl]-2H-[1,2,4]triazino[3,4-b][1,3]benzothiazol-3(4H)-one in lab experiments is its versatility. It can be used in various applications, including medicinal chemistry, material science, and biochemistry. Another advantage is its relatively simple synthesis method, which allows for the easy production of the compound in large quantities. However, one limitation is the lack of information on its toxicity and potential side effects, which limits its use in certain applications.

Future Directions

There are several future directions for the research on 2-[2-(4-fluorophenyl)-2-oxoethyl]-2H-[1,2,4]triazino[3,4-b][1,3]benzothiazol-3(4H)-one. In medicinal chemistry, further studies could focus on optimizing the compound's structure to enhance its activity and reduce potential toxicity. In material science, the compound could be used as a building block for the synthesis of novel materials with unique optical properties. Additionally, research could focus on the compound's potential as a diagnostic tool for various diseases, such as cancer and Alzheimer's disease.
Conclusion:
2-[2-(4-fluorophenyl)-2-oxoethyl]-2H-[1,2,4]triazino[3,4-b][1,3]benzothiazol-3(4H)-one is a versatile compound with potential applications in various scientific research fields. Its unique structure and properties make it a promising candidate for further investigation. However, further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of 2-[2-(4-fluorophenyl)-2-oxoethyl]-2H-[1,2,4]triazino[3,4-b][1,3]benzothiazol-3(4H)-one is a multi-step process that involves the reaction of 2-aminobenzothiazole with ethyl acetoacetate and 4-fluorobenzaldehyde in the presence of a catalyst. The resulting intermediate is then treated with triethyl orthoformate and ammonium acetate to obtain the final product. The synthesis method has been optimized to enhance the yield and purity of the compound, making it suitable for various applications.

Scientific Research Applications

2-[2-(4-fluorophenyl)-2-oxoethyl]-2H-[1,2,4]triazino[3,4-b][1,3]benzothiazol-3(4H)-one has shown potential applications in various scientific research fields. In medicinal chemistry, it has been studied for its anticancer, antifungal, and antibacterial properties. It has also been investigated for its potential as a therapeutic agent for Alzheimer's disease and Parkinson's disease. In material science, it has been used as a fluorescent probe and as a building block for the synthesis of novel materials.

properties

Molecular Formula

C17H12FN3O2S

Molecular Weight

341.4 g/mol

IUPAC Name

2-[2-(4-fluorophenyl)-2-oxoethyl]-4H-[1,2,4]triazino[3,4-b][1,3]benzothiazol-3-one

InChI

InChI=1S/C17H12FN3O2S/c18-12-7-5-11(6-8-12)14(22)9-21-16(23)10-20-13-3-1-2-4-15(13)24-17(20)19-21/h1-8H,9-10H2

InChI Key

XMWQKZOGHQDJQL-UHFFFAOYSA-N

SMILES

C1C(=O)N(N=C2N1C3=CC=CC=C3S2)CC(=O)C4=CC=C(C=C4)F

Canonical SMILES

C1C(=O)N(N=C2N1C3=CC=CC=C3S2)CC(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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